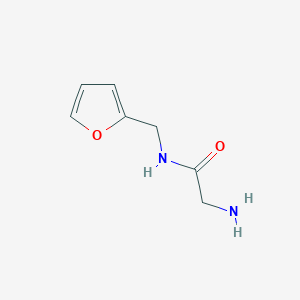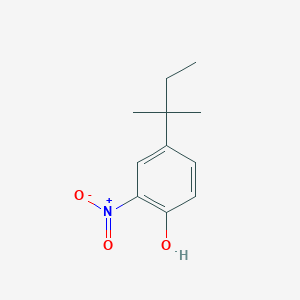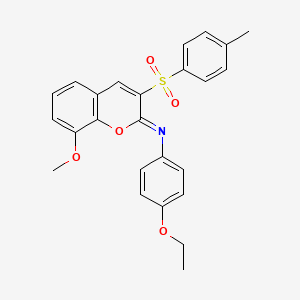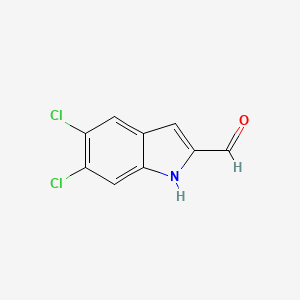
5,6-dichloro-1H-indole-2-carbaldehyde
Vue d'ensemble
Description
5,6-dichloro-1H-indole-2-carbaldehyde is a useful research compound. Its molecular formula is C9H5Cl2NO and its molecular weight is 214.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antivirale
Les dérivés de l'indole ont montré un potentiel en tant qu'agents antiviraux. Par exemple, des dérivés de 6-amino-4-alkyl-substitués-1H-indole-2-carboxylate substitués ont été préparés et rapportés comme agents antiviraux . Ils ont montré une activité inhibitrice contre le virus de la grippe A .
Activité anti-VIH
Les dérivés de l'indole ont également été étudiés pour leur activité anti-VIH. Kasralikar et al. ont rapporté une série de nouveaux dérivés de xanthènone indolyle et oxochroményle et ont réalisé leurs études de docking moléculaire comme anti-VIH-1 .
Activité anti-inflammatoire
Les dérivés de l'indole possèdent des activités anti-inflammatoires . Cela les rend potentiellement utiles dans le traitement des affections caractérisées par une inflammation.
Activité anticancéreuse
Les dérivés de l'indole ont montré un potentiel dans le traitement de différents types de cancer . Par exemple, la vinblastine, un alcaloïde de l'indole, est appliquée pour le traitement de divers types de cancer, tels que le sarcome de Kaposi, la maladie de Hodgkin, le lymphome non hodgkinien, et le cancer du testicule ou du sein .
Activité antioxydante
Il a été constaté que les dérivés de l'indole possèdent des activités antioxydantes . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres.
Activité antimicrobienne
Les dérivés de l'indole ont démontré des activités antimicrobiennes , ce qui pourrait les rendre utiles dans la lutte contre diverses infections bactériennes et fongiques.
Activité antidiabétique
Les dérivés de l'indole ont montré un potentiel dans le traitement du diabète . Ils pourraient être utilisés pour développer de nouveaux médicaments pour la gestion de la glycémie.
Activité antimalarique
Les dérivés de l'indole ont été étudiés pour leurs activités antimalariques . Cela pourrait conduire au développement de nouveaux traitements contre le paludisme.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include this compound, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 5,6-dichloro-1H-indole-2-carbaldehyde are not fully explored yet. They are important types of molecules and natural products, and their application as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Cellular Effects
Indole derivatives have been found to exhibit various biologically vital properties . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
Indole derivatives are known to interact with multiple receptors, which can lead to various biological effects .
Temporal Effects in Laboratory Settings
There is currently limited information available on the temporal effects of this compound in laboratory settings. It is known that this compound has a melting point of 205-208°C, suggesting that it is stable at room temperature .
Metabolic Pathways
Indole derivatives are known to be involved in various biological processes .
Propriétés
IUPAC Name |
5,6-dichloro-1H-indole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-7-2-5-1-6(4-13)12-9(5)3-8(7)11/h1-4,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJWIYNNJOIYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=CC(=C1Cl)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

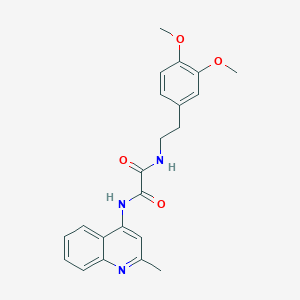
![N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE](/img/structure/B2489702.png)


![7-(1,3-Benzodioxol-5-yl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2489709.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2489712.png)


![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2489717.png)
